N-cis-p-Coumaroyltyrosine
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Overview
Description
N-cis-p-Coumaroyltyrosine: is an organic compound that belongs to the class of phenolic amino acid derivatives. The compound has a molecular formula of C18H17NO5 and a molecular weight of 327.336 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cis-p-Coumaroyltyrosine typically involves the coupling of p-coumaric acid with tyrosine. This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: This could include using more efficient catalysts, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-cis-p-Coumaroyltyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the coumaroyl moiety can be reduced to form dihydrocoumaroyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumaroyltyrosine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-cis-p-Coumaroyltyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phenolic amino acid derivatives and their reactivity.
Biology: It has been investigated for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of N-cis-p-Coumaroyltyrosine involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as decrease the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18) . These effects are mediated through the modulation of signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
N-cis-p-Coumaroyltyrosine can be compared with other similar compounds such as:
- N-trans-p-Coumaroyltyrosine
- N-trans-feruloyl-4’-O-methyl dopamine
- N-trans-feruloyl-3’,4’-dihydroxyphenylethylamine
- Lyciumide A
Uniqueness: this compound is unique due to its specific cis configuration, which can influence its biological activity and reactivity compared to its trans counterparts . This configuration can result in different binding affinities and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5-/t16-/m0/s1 |
InChI Key |
LEEDEKWKJVUWGA-AVFOEOQDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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